molecular formula C10H15NOS B13033638 1-Amino-1-(3-methylthiophenyl)propan-2-OL

1-Amino-1-(3-methylthiophenyl)propan-2-OL

Cat. No.: B13033638
M. Wt: 197.30 g/mol
InChI Key: OEZDLOLXBIECOF-UHFFFAOYSA-N
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Description

1-Amino-1-(3-methylthiophenyl)propan-2-OL is an organic compound with the molecular formula C10H15NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-methylthiophenyl)propan-2-OL typically involves the reaction of 3-methylthiophenyl derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the use of 3-methylthiophenyl ketone, which undergoes reductive amination with an appropriate amine, followed by reduction to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-methylthiophenyl)propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-(3-methylthiophenyl)propan-2-OL has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-methylthiophenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiophenyl group can interact with aromatic residues in proteins, potentially affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-1-(3-methylthiophenyl)propan-2-OL is unique due to the presence of the thiophenyl group, which imparts distinct chemical and biological properties. This group can participate in specific interactions that are not possible with other similar compounds, making it valuable for certain applications .

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

1-amino-1-(3-methylsulfanylphenyl)propan-2-ol

InChI

InChI=1S/C10H15NOS/c1-7(12)10(11)8-4-3-5-9(6-8)13-2/h3-7,10,12H,11H2,1-2H3

InChI Key

OEZDLOLXBIECOF-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC=C1)SC)N)O

Origin of Product

United States

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